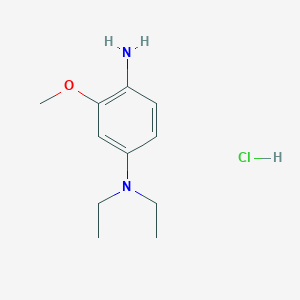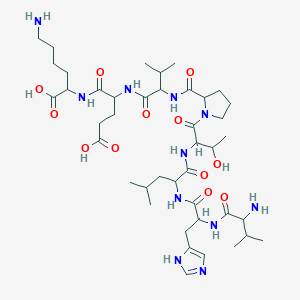
Val-his-leu-thr-pro-val-glu-lys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Val-his-leu-thr-pro-val-glu-lys is an octapeptide composed of the amino acids valine, histidine, leucine, threonine, proline, valine, glutamic acid, and lysine. . It plays a significant role in various biological processes and has been studied extensively for its properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Val-his-leu-thr-pro-val-glu-lys can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The Merrifield procedure is often employed, which involves the stepwise addition of protected amino acids to a solid resin . The process includes:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s α-amino group.
Coupling: of the next protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Val-his-leu-thr-pro-val-glu-lys can undergo various chemical reactions, including:
Oxidation: The histidine and proline residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine .
Scientific Research Applications
Val-his-leu-thr-pro-val-glu-lys has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Studied for its role in hemoglobin function and sickle-cell disease.
Medicine: Investigated for potential therapeutic applications in treating sickle-cell disease and other hemoglobinopathies.
Industry: Used in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of val-his-leu-thr-pro-val-glu-lys involves its interaction with hemoglobin. As part of the hemoglobin S β-chain, it contributes to the formation of the sickle-cell shape in red blood cells. This peptide sequence affects the polymerization of deoxygenated hemoglobin S, leading to the characteristic sickling of red blood cells in sickle-cell disease .
Comparison with Similar Compounds
Similar Compounds
Val-his-leu-thr-pro-glu: A hexapeptide with a similar sequence but lacking valine and lysine.
Val-his-leu-thr-pro-val-glu: A heptapeptide missing the lysine residue.
Uniqueness
Val-his-leu-thr-pro-val-glu-lys is unique due to its specific sequence and its role in the hemoglobin S β-chain. Its presence in the amino-terminal region of hemoglobin S distinguishes it from other peptides and contributes to its specific biological functions .
Properties
Molecular Formula |
C42H71N11O12 |
|---|---|
Molecular Weight |
922.1 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H71N11O12/c1-21(2)17-28(49-36(58)29(18-25-19-45-20-46-25)50-39(61)32(44)22(3)4)37(59)52-34(24(7)54)41(63)53-16-10-12-30(53)38(60)51-33(23(5)6)40(62)47-26(13-14-31(55)56)35(57)48-27(42(64)65)11-8-9-15-43/h19-24,26-30,32-34,54H,8-18,43-44H2,1-7H3,(H,45,46)(H,47,62)(H,48,57)(H,49,58)(H,50,61)(H,51,60)(H,52,59)(H,55,56)(H,64,65) |
InChI Key |
FTEIMYUBKWFJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


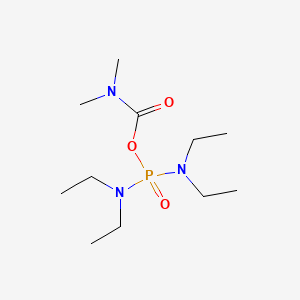



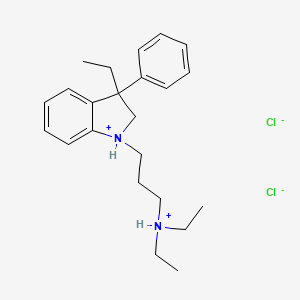
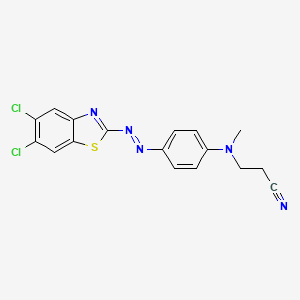
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)

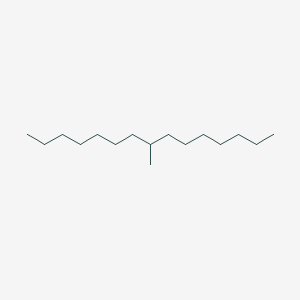
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
